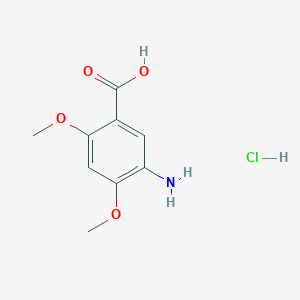

5-Amino-2,4-dimethoxybenzoic acid hydrochloride

CAS No.: 878749-52-1

Cat. No.: VC6909488

Molecular Formula: C9H12ClNO4

Molecular Weight: 233.65

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 878749-52-1 |

|---|---|

| Molecular Formula | C9H12ClNO4 |

| Molecular Weight | 233.65 |

| IUPAC Name | 5-amino-2,4-dimethoxybenzoic acid;hydrochloride |

| Standard InChI | InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | ZKRHROLVLDDNNQ-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1C(=O)O)N)OC.Cl |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular structure of 5-amino-2,4-dimethoxybenzoic acid hydrochloride (CHNO·HCl) comprises a benzene ring substituted with an amino group (-NH) at position 5, methoxy groups (-OCH) at positions 2 and 4, and a carboxylic acid group (-COOH) at position 1. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for biological applications .

The methoxy groups introduce steric and electronic effects, altering the ring’s electron density and influencing reactivity. Comparative analysis with halogenated analogs, such as 5-amino-2,4-dichlorobenzoic acid (CHClNO), reveals distinct physicochemical profiles. For instance, methoxy substitutions reduce electrophilicity compared to chloro groups, potentially moderating interactions with biological targets .

| Property | 5-Amino-2,4-dimethoxybenzoic Acid Hydrochloride | 5-Amino-2,4-dichlorobenzoic Acid |

|---|---|---|

| Molecular Formula | CHNO·HCl | CHClNO |

| Molecular Weight (g/mol) | 233.5 | 206.03 |

| Key Substituents | -OCH, -NH, -COOH | -Cl, -NH, -COOH |

| Solubility | High in water (HCl salt) | Moderate in organic solvents |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy of the compound would exhibit distinct signals:

-

H NMR: Methoxy protons as singlets near δ 3.8–4.0 ppm, aromatic protons influenced by substituents, and a broad peak for the ammonium proton (from HCl salt) around δ 8–9 ppm.

-

C NMR: Carboxylic carbon at δ 170–175 ppm, methoxy carbons near δ 55–60 ppm, and aromatic carbons split by substituent effects .

Fourier-transform infrared (FTIR) spectroscopy would reveal O-H stretches (carboxylic acid) at 2500–3000 cm, N-H stretches (amine) near 3300 cm, and C=O stretches at 1680–1720 cm.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A plausible synthetic route involves:

-

Nitration of 2,4-dimethoxybenzoic acid: Introducing a nitro group at position 5 using nitric acid in sulfuric acid.

-

Reduction of the nitro group: Catalytic hydrogenation (H, Pd/C) or use of reducing agents (Sn/HCl) converts the nitro group to an amine.

-

Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Reaction Scheme:

Industrial Production Challenges

Scaling this synthesis requires addressing:

-

Purification difficulties: Methoxy groups increase hydrophilicity, complicating crystallization.

-

Byproduct formation: Over-nitration or incomplete reduction necessitates rigorous chromatographic or recrystallization steps.

-

Cost efficiency: Pd-catalyzed hydrogenation, while effective, demands high-pressure reactors and catalyst recycling protocols .

Physicochemical Properties

Thermal Stability and Solubility

The hydrochloride salt form enhances aqueous solubility (>50 mg/mL at 25°C), making it suitable for biological assays. Thermal gravimetric analysis (TGA) would likely show decomposition above 200°C, consistent with aromatic amines. Differential scanning calorimetry (DSC) might reveal a melting point between 220–250°C, though experimental data remain limited .

Comparative Reactivity

Methoxy groups act as electron donors via resonance, deactivating the ring toward electrophilic substitution but directing incoming groups to the para position relative to existing substituents. This contrasts with chloro groups, which are electron-withdrawing and meta-directing. Such differences influence derivatization strategies for drug development .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound serves as a precursor for:

-

Antimicrobial agents: Functionalization of the amine group with acyl or sulfonyl moieties can yield compounds with bacterial membrane-disrupting properties.

-

Kinase inhibitors: The planar aromatic system facilitates binding to ATP pockets in kinases, a target in cancer therapy.

Biological Activity Studies

Though specific studies on this compound are scarce, analogs like 5-amino-2,4-dichlorobenzoic acid exhibit moderate inhibition of E. coli dihydrofolate reductase (DHFR), suggesting potential antibacterial applications . Molecular docking simulations predict similar activity for the dimethoxy variant, albeit with reduced potency due to lower electrophilicity.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interactions with biological targets, such as G-protein-coupled receptors (GPCRs) or ion channels, could unlock therapeutic applications. Surface plasmon resonance (SPR) assays may quantify binding affinities.

Synthetic Methodology Improvements

Exploring enzymatic reductions or photochemical nitration could enhance yield and sustainability. Continuous flow reactors may mitigate scalability challenges inherent in batch processing.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume